molecular formula C14H22O3S2 B10839562 1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol

1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol

Cat. No.: B10839562
M. Wt: 302.5 g/mol
InChI Key: XJUQEFFNMKAWSV-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonyl group and a heptane chain ending in a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with heptane-3-thiol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may also interact with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H22O3S2

Molecular Weight

302.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonylheptane-3-thiol

InChI

InChI=1S/C14H22O3S2/c1-3-4-5-13(18)10-11-19(15,16)14-8-6-12(17-2)7-9-14/h6-9,13,18H,3-5,10-11H2,1-2H3

InChI Key

XJUQEFFNMKAWSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCS(=O)(=O)C1=CC=C(C=C1)OC)S

Origin of Product

United States

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